molecular formula C21H21NO B6337572 (4-Pentylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-35-6

(4-Pentylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337572
CAS No.: 1187167-35-6
M. Wt: 303.4 g/mol
InChI Key: DYENLZGDROIJMA-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)(quinolin-3-yl)methanone is a chemical compound that features a quinoline moiety attached to a pentylphenyl group via a methanone linkage. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline ring system in this compound suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pentylphenyl)(quinolin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by acidic or basic conditions and often requires heating .

Another approach involves the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base to form quinoline derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to construct the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pentylphenyl)(quinolin-3-yl)methanone is unique due to the presence of the pentyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to interact with biological membranes and improve its pharmacokinetic properties .

Properties

IUPAC Name

(4-pentylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-18-8-5-6-9-20(18)22-15-19/h5-6,8-15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYENLZGDROIJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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